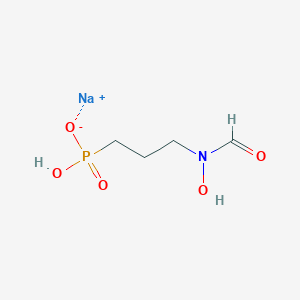

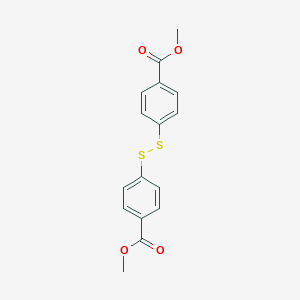

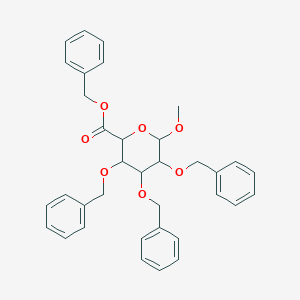

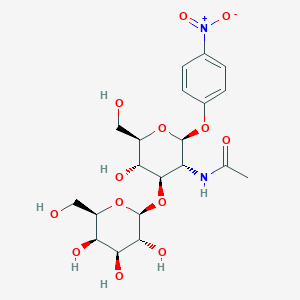

![molecular formula C10H14N2O4S B014685 (2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid CAS No. 62234-28-0](/img/structure/B14685.png)

(2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fludeoxyglucose (18F) is a radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. It is a glucose analog where the hydroxyl group at the C-2 position of the glucose molecule is replaced by the radioactive isotope fluorine-18. This compound is instrumental in medical diagnostics, particularly in oncology, cardiology, and neurology, due to its ability to highlight areas of altered glucose metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fludeoxyglucose (18F) begins with the production of fluorine-18 in a cyclotron. This is typically achieved by proton bombardment of oxygen-18 enriched water, resulting in the formation of fluorine-18 via a (p,n) reaction . The fluorine-18 is then used in a nucleophilic substitution reaction with 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate). The reaction is followed by base-catalyzed hydrolysis to remove the acetyl protecting groups, yielding fludeoxyglucose (18F) .

Industrial Production Methods: Industrial production of fludeoxyglucose (18F) involves automated synthesis modules that ensure high yield and purity. The process includes the use of solid-phase extraction cartridges for purification and membrane filtration for sterilization . The production is typically carried out in a radiopharmacy facility equipped with a cyclotron and automated synthesis modules .

Chemical Reactions Analysis

Fludeoxyglucose (18F) primarily undergoes phosphorylation reactions in biological systems. Once administered, it is taken up by cells via glucose transporters and phosphorylated by hexokinase to form fludeoxyglucose-6-phosphate . This compound does not undergo further metabolism and is trapped within the cells, allowing for effective imaging of glucose metabolism .

Scientific Research Applications

Fludeoxyglucose (18F) is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used for PET imaging to diagnose and monitor various conditions, including cancer, heart disease, and neurological disorders . In oncology, it helps in identifying malignant tumors due to their high glucose uptake . In cardiology, it is used to assess myocardial viability, and in neurology, it aids in the diagnosis of epilepsy and other brain disorders .

Mechanism of Action

The mechanism of action of fludeoxyglucose (18F) involves its uptake by cells through glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to form fludeoxyglucose-6-phosphate . This phosphorylated form is not further metabolized and remains trapped within the cell. The accumulation of fludeoxyglucose-6-phosphate in tissues with high glucose metabolism allows for the visualization of these areas using PET imaging .

Comparison with Similar Compounds

Fludeoxyglucose (18F) is unique among radiopharmaceuticals due to its specific uptake and trapping mechanism in glucose-metabolizing tissues. Similar compounds include other glucose analogs labeled with different radioactive isotopes, such as carbon-11 labeled glucose. fluorine-18 has a longer half-life compared to carbon-11, making fludeoxyglucose (18F) more suitable for clinical applications . Other similar compounds include fluorothymidine (18F) and fluoromisonidazole (18F), which are used for imaging cell proliferation and hypoxia, respectively .

Properties

IUPAC Name |

(2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-7-2-4-8(5-3-7)17(15,16)12-9(6-11)10(13)14/h2-5,9,12H,6,11H2,1H3,(H,13,14)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFBBVASBDIESZ-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364931 |

Source

|

| Record name | 3-Amino-N-(4-methylbenzene-1-sulfonyl)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62234-28-0 |

Source

|

| Record name | 3-Amino-N-(4-methylbenzene-1-sulfonyl)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

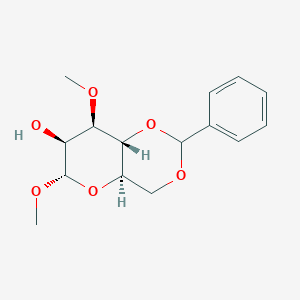

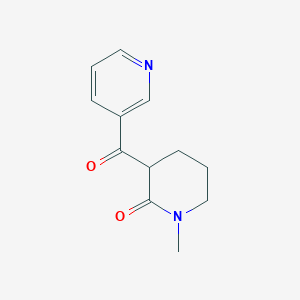

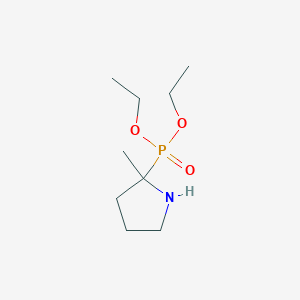

![N-[5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B14619.png)